molecular formula C44H87NO5 B13356896 Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)decanoate

Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)decanoate

Cat. No.: B13356896
M. Wt: 710.2 g/mol
InChI Key: WMMLUZSSEGDBKE-UHFFFAOYSA-N
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Description

Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)decanoate is a complex organic compound with a molecular formula of C48H95NO5. This compound is characterized by its long hydrocarbon chains and functional groups, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)decanoate typically involves multiple steps, including esterification and amidation reactions. The starting materials often include heptadecan-9-ol, octanoic acid, and 2-hydroxyethylamine. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C. Catalysts like sulfuric acid or p-toluenesulfonic acid may be used to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as distillation and recrystallization, are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)decanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)decanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester and amide chemistry.

    Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.

    Medicine: Explored for its potential use in drug delivery systems, particularly in lipid nanoparticles for mRNA vaccine delivery.

    Industry: Utilized in the formulation of specialized lubricants and surfactants.

Mechanism of Action

The mechanism by which Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)decanoate exerts its effects involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)decanoate stands out due to its specific structural features, such as the heptadecan-9-yloxy group and the 2-hydroxyethylamino moiety. These functional groups confer unique chemical and physical properties, making it particularly effective in applications like drug delivery and lipid membrane studies .

Properties

Molecular Formula

C44H87NO5

Molecular Weight

710.2 g/mol

IUPAC Name

heptyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate

InChI

InChI=1S/C44H87NO5/c1-4-7-10-13-19-26-33-42(34-27-20-14-11-8-5-2)50-44(48)36-29-22-18-24-31-38-45(39-40-46)37-30-23-17-15-16-21-28-35-43(47)49-41-32-25-12-9-6-3/h42,46H,4-41H2,1-3H3

InChI Key

WMMLUZSSEGDBKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCCCC(=O)OCCCCCCC)CCO

Origin of Product

United States

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